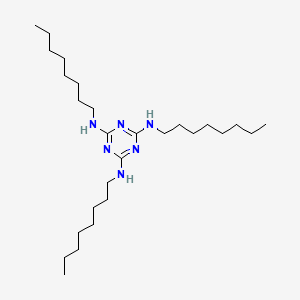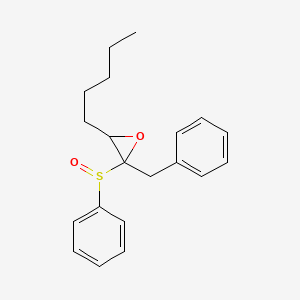
2-(Benzenesulfinyl)-2-benzyl-3-pentyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzenesulfinyl)-2-benzyl-3-pentyloxirane is an organic compound that features a unique combination of functional groups, including a benzenesulfinyl group, a benzyl group, and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-2-benzyl-3-pentyloxirane typically involves the reaction of benzenesulfinyl chloride with a suitable benzyl-substituted epoxide under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfinyl)-2-benzyl-3-pentyloxirane undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenesulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles (amines, thiols, alcohols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted oxirane derivatives.
Scientific Research Applications
2-(Benzenesulfinyl)-2-benzyl-3-pentyloxirane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Benzenesulfinyl)-2-benzyl-3-pentyloxirane involves its interaction with specific molecular targets. The benzenesulfinyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition of their activity. The oxirane ring can also undergo ring-opening reactions with nucleophiles, resulting in the formation of covalent adducts. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Benzenesulfonyl)-2-benzyl-3-pentyloxirane: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(Benzenesulfinyl)-2-benzyl-3-butyl-oxirane: Similar structure but with a different alkyl chain length.
2-(Benzenesulfinyl)-2-phenyl-3-pentyloxirane: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
2-(Benzenesulfinyl)-2-benzyl-3-pentyloxirane is unique due to the presence of both a benzenesulfinyl group and an oxirane ring, which imparts distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
95110-66-0 |
|---|---|
Molecular Formula |
C20H24O2S |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2-(benzenesulfinyl)-2-benzyl-3-pentyloxirane |
InChI |
InChI=1S/C20H24O2S/c1-2-3-6-15-19-20(22-19,16-17-11-7-4-8-12-17)23(21)18-13-9-5-10-14-18/h4-5,7-14,19H,2-3,6,15-16H2,1H3 |
InChI Key |
PDAAQQWVHFYNCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(O1)(CC2=CC=CC=C2)S(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


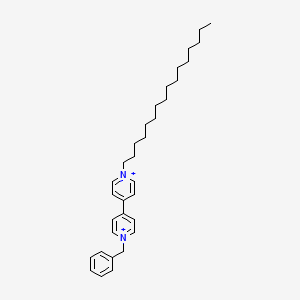
![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
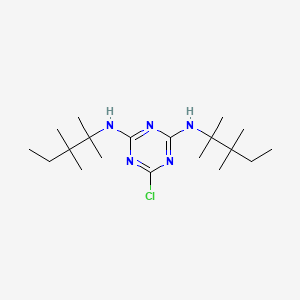
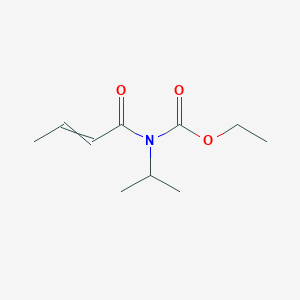
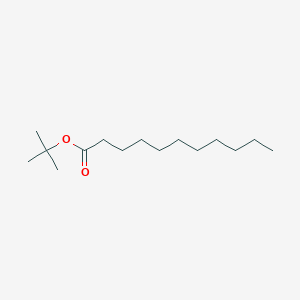
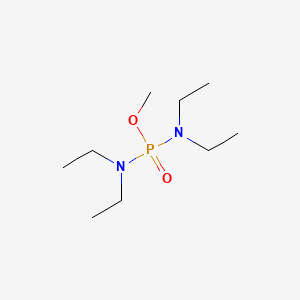
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
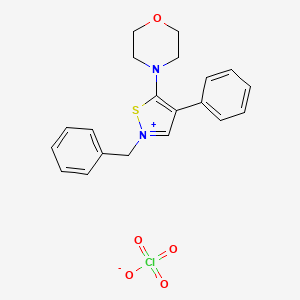
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
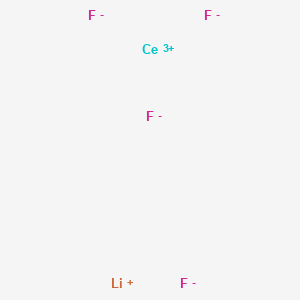

![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
